N-Protection Impact on Suzuki Coupling Yield
The coupling efficiency of indolylboronic acids with phenyl bromides is strongly modulated by the N-protecting group status [1]. When indolylboronic acids are reacted as the boron partner, yields are highest in the absence of N-protection, lower in the presence of a Boc group, and lowest with a Tos group [1]. This establishes a quantitative framework for selecting (6-methyl-1H-indol-2-yl)boronic acid (unprotected) versus its Boc-protected derivative (CAS 850568-51-3) based on synthetic context. The data demonstrate that unprotected boronic acids offer superior reactivity as the boron coupling partner but may require orthogonal protection strategies during multi-step syntheses.
| Evidence Dimension | Suzuki coupling yield as boron partner (indolylboronic acid + PhBr) |
|---|---|
| Target Compound Data | Not directly measured; class inference: unprotected indolylboronic acids yield highest |
| Comparator Or Baseline | Boc-protected indolylboronic acid (lower yield); Tos-protected (lowest yield) |
| Quantified Difference | Yield rank: unprotected > Boc-protected > Tos-protected (exact yields case-dependent per J. Org. Chem. 2004) |
| Conditions | Suzuki-Miyaura coupling: indolylboronic acid + phenyl bromide, Pd catalyst |
Why This Matters
This informs whether to procure the unprotected boronic acid for direct use or the Boc-protected version when N-protection is required for downstream transformations.
- [1] Prien, O.; Ruping, M.; Kettschau, G.; et al. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry 2004, 69 (20), 6957-6965. DOI: 10.1021/jo0491612. View Source
